

isopyrazam metabolite identification groundwater

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Compound Focus: Isopyrazam

CAS No.: 881685-58-1

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Frequently Asked Questions (FAQs)

- **Q1: What is the critical metabolite of concern for groundwater?**
 - **A1:** The primary metabolite of concern is **CSCD459488** [1]. The confirmatory data submitted to the European Food Safety Authority (EFSA) could not establish the non-relevance of this metabolite for groundwater, as it exceeds the permitted concentration of 0.1 µg/L in all modeled scenarios [1].
- **Q2: What is the regulatory status of isopyrazam in the EU?**
 - **A2: Isopyrazam** is **not approved** for use in the European Union [2]. This is due to the unresolved issue with metabolite CSCD459488 and a 2020 classification by the European Chemicals Agency concluding that **isopyrazam** is toxic for reproduction (Category 1B) and carcinogenic (Category 2) [1].
- **Q3: How is isopyrazam metabolized in the environment?**
 - **A3:** Recent studies show that microbial degradation, mediated by bacteria like *Bacillus* sp. A01, is a key transformation pathway in soil [3]. The main metabolic pathways involve **hydroxylation, epoxidation, and dehydration**, leading to at least six different transformation products [3].
- **Q4: Are the transformation products a cause for concern?**

- **A4:** Yes. Research indicates that some transformation products can exhibit higher ecotoxicity than the parent compound. For example, one identified transformation product showed 40 times higher acute toxicity to the algae *Chlorella pyrenoidosa* [3].

Troubleshooting Guide: Common Experimental Issues

- **Problem 1: Inconsistent Recovery Rates in Residue Analysis**

- **Potential Cause:** Degradation of analytes during sample storage.
- **Solution:** Ensure samples are stored at **-20 °C** and analyze them promptly. Studies have shown that **isopyrazam** isomers and their metabolites are stable in tomato matrices for up to 36 weeks at this temperature, with maximum degradation rates of 16% [4].

- **Problem 2: Complex Separation of Isomers and Metabolites**

- **Potential Cause:** Inadequate chromatographic resolution.
- **Solution:** Employ an **UPLC-MS/MS** method. A published protocol using this technique effectively separated the *syn*- and *anti*- isomers of **isopyrazam** and their metabolites (**syn545364** and **syn545449**) with excellent linearity ($R^2 = 0.999$) and recovery rates of 92-107% [4].

- **Problem 3: Slow Degradation in Laboratory Soil Studies**

- **Potential Cause:** Low microbial activity in the soil sample.
- **Solution:** Consider inoculating with a known degrading bacterium like *Bacillus* sp. A01. This strain has been shown to degrade over 72% of **isopyrazam** in a medium within 6 days [3]. Also, note that degradation is soil-type dependent, with half-lives ranging from 82.2 days in cinnamon soil to 141.7 days in red soil [3].

Experimental Data Summary

Here is a summary of key quantitative data from recent studies to assist in your experimental planning and comparison.

Table 1: Dissipation Kinetics of Isopyrazam in Different Soils [3]

Soil Type	Half-life (Days)
Cinnamon Soil	82.2
Black Soil	120.3
Red Soil	141.7

Table 2: Analytical Method Performance for Isopyrazam in Tomato and Soil [4]

Parameter	Value / Range
Linear Range	0.005 - 5 mg/L
Recovery	92.0 - 107%
Relative Standard Deviation (RSD)	< 9.40%
Limit of Detection (LOD)	6.88×10^{-5} to 2.70×10^{-4} mg/kg
Limit of Quantification (LOQ)	2.20×10^{-4} to 9.20×10^{-4} mg/kg

Detailed Experimental Protocols

Protocol 1: Residue Analysis in Plant and Soil Matrices using UPLC-MS/MS [4]

This method is suitable for determining **isopyrazam** isomers and their metabolites.

- **Extraction:** Extract the homogenized sample (tomato or soil) with an appropriate solvent (e.g., acetonitrile).
- **Clean-up:** Purify the extract using a dispersive solid-phase cleanup (d-SPE) sorbent.
- **Instrumental Analysis:**
 - **Chromatography:** Use an UPLC system with a C18 reverse-phase column. A gradient elution program with water and methanol (or acetonitrile) as mobile phases is recommended for optimal separation.
 - **Detection:** Utilize tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

- **Validation:** Validate the method by determining the linearity, recovery, precision (RSD), LOD, and LOQ as shown in Table 2.

Protocol 2: Investigating Soil Degradation Pathways [3]

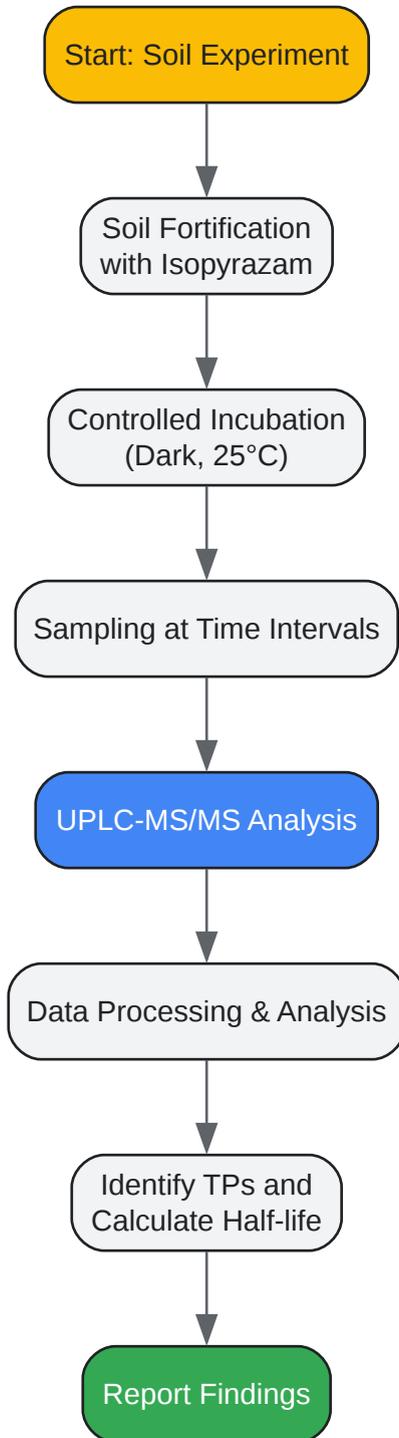
This protocol outlines an approach to study the microbial degradation of **isopyrazam**.

- **Soil Incubation:** Fortify different types of soil (e.g., cinnamon, red, black) with **isopyrazam** at a relevant concentration and incubate under controlled conditions (e.g., 25°C, in the dark).
- **Kinetics Sampling:** Periodically collect soil subsamples to analyze the remaining concentration of **isopyrazam** and the formation of transformation products. This data is used to calculate dissipation half-lives.
- **Microbial Isolation:** Isolate degrading microorganisms from the soil using enrichment culture techniques with **isopyrazam** as the primary carbon source.
- **Pathway Elucidation:** Identify transformation products via LC-MS/MS. To probe the mechanism, use inhibitors (e.g., cytochrome P450 inhibitors) to block specific enzymatic pathways and observe changes in the metabolite profile.

Experimental Workflow and Metabolic Pathway

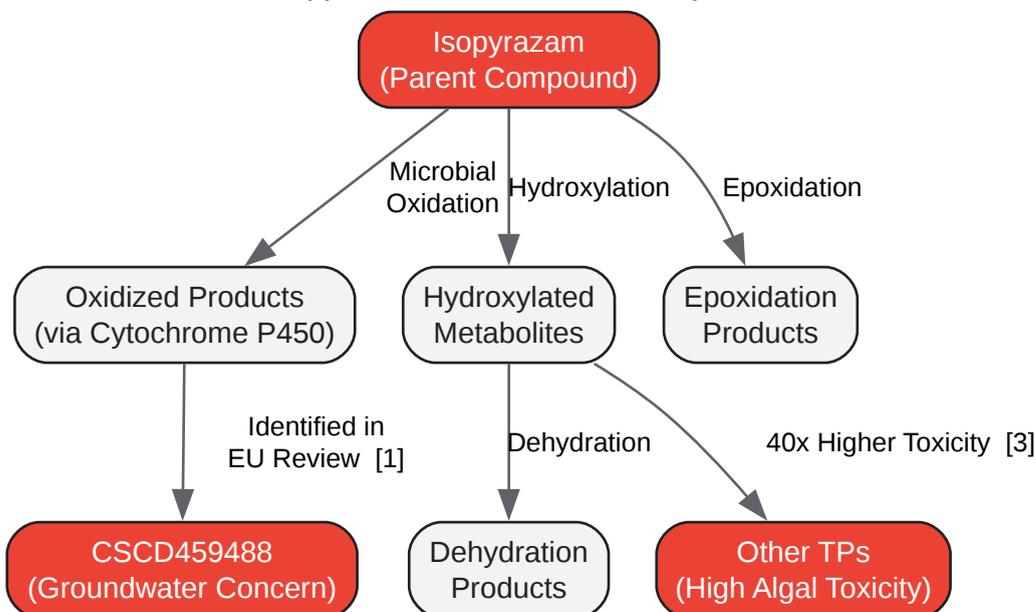
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the identified metabolic pathways for **isopyrazam**.

Isopyrazam Soil Degradation Workflow



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Isopyrazam Metabolic Pathways in Soil



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To cite this document: Smolecule. [isopyrazam metabolite identification groundwater]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b659206#isopyrazam-metabolite-identification-groundwater>]

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